5-Ethoxy-2,2-dimethylpentan-1-ol
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Overview
Description
5-Ethoxy-2,2-dimethylpentan-1-ol is an organic compound with the molecular formula C9H20O2 It is a branched-chain alcohol with an ethoxy group attached to the second carbon of a 2,2-dimethylpentan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2,2-dimethylpentan-1-ol can be achieved through several methods. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide. For instance, the reaction between 2,2-dimethylpentan-1-ol and ethyl bromide in the presence of a strong base like sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2,2-dimethylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
5-Ethoxy-2,2-dimethylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Mechanism of Action
The mechanism by which 5-Ethoxy-2,2-dimethylpentan-1-ol exerts its effects depends on its interaction with molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ethoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpentan-1-ol: Lacks the ethoxy group, making it less versatile in certain reactions.
2-Ethoxy-1,2-diphenylethan-1-ol: Contains a phenyl group, which significantly alters its chemical properties and applications.
Uniqueness
5-Ethoxy-2,2-dimethylpentan-1-ol is unique due to its combination of an ethoxy group and a branched-chain alcohol structure. This combination provides distinct reactivity and solubility characteristics, making it valuable in specific research and industrial applications.
Properties
CAS No. |
90724-92-8 |
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Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
5-ethoxy-2,2-dimethylpentan-1-ol |
InChI |
InChI=1S/C9H20O2/c1-4-11-7-5-6-9(2,3)8-10/h10H,4-8H2,1-3H3 |
InChI Key |
NJTWRRZNSCTKDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCC(C)(C)CO |
Origin of Product |
United States |
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